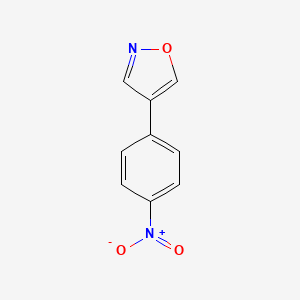
4-(4-Nitrophenyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)isoxazole is a heterocyclic compound characterized by an isoxazole ring substituted with a 4-nitrophenyl group. Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Condensation Reactions: Another approach involves the condensation of hydroxylamine with β-diketones or activated ketones.
Industrial Production Methods: Industrial production of 4-(4-Nitrophenyl)isoxazole may involve optimizing these synthetic routes to maximize yield and minimize waste. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group in 4-(4-Nitrophenyl)isoxazole can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazoles.
Substitution: Halogenated isoxazoles.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can enhance binding affinity to certain biological targets, while the isoxazole ring provides stability and specificity .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Chlorophenyl)isoxazole
- 4-(4-Bromophenyl)isoxazole
- 4-(4-Methoxyphenyl)isoxazole
Comparison: 4-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its halogenated or methoxy-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic interactions or redox properties .
Eigenschaften
CAS-Nummer |
17819-23-7 |
|---|---|
Molekularformel |
C9H6N2O3 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-3-1-7(2-4-9)8-5-10-14-6-8/h1-6H |
InChI-Schlüssel |
ONYOTHPCDKALQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CON=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


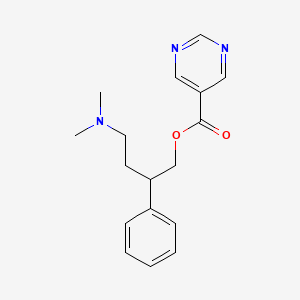
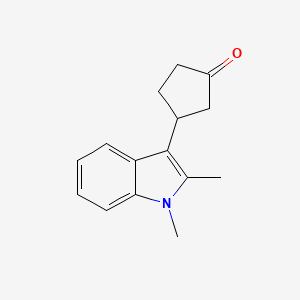
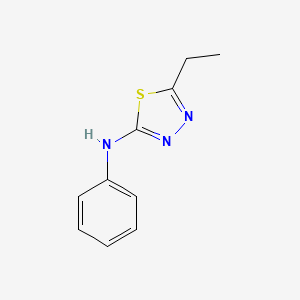


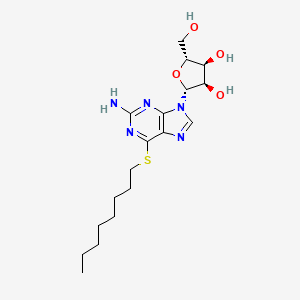
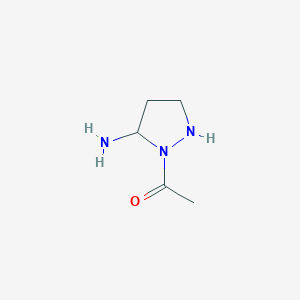
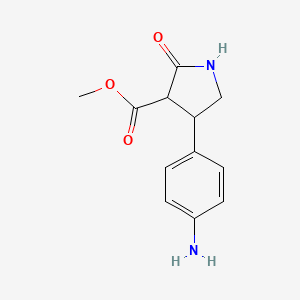
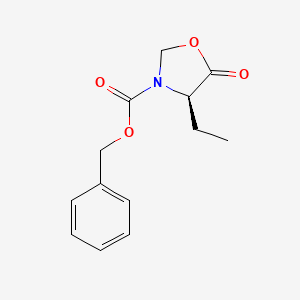
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)


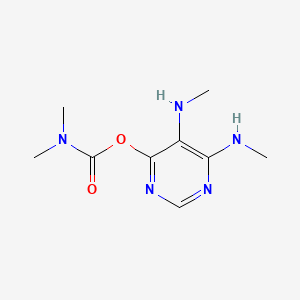
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
